1-(Dichloromethyl)-4-methylbenzene
Overview
Description
1-(Dichloromethyl)-4-methylbenzene is an organic compound with the linear formula C8H7Cl31. It is provided by Sigma-Aldrich as part of a collection of unique chemicals1. However, Sigma-Aldrich does not collect analytical data for this product1.
Synthesis Analysis
The synthesis of 1-(Dichloromethyl)-4-methylbenzene is not explicitly mentioned in the retrieved papers. However, a related compound, 1-(chloromethyl)- and 1-(dichloromethyl)silatranes, was synthesized based on the reactions of 1-chlorosilatrane with the binary P(NMe2)3–СHX3 system2.Molecular Structure Analysis
The molecular structure of 1-(Dichloromethyl)-4-methylbenzene is not explicitly mentioned in the retrieved papers. However, a related compound, Benzene, (dichloromethyl)-, has a molecular weight of 161.029 and a chemical structure that can be viewed using Java or Javascript3.Chemical Reactions Analysis
The chemical reactions involving 1-(Dichloromethyl)-4-methylbenzene are not explicitly mentioned in the retrieved papers. However, a related compound, 1-(chloromethyl)- and 1-(dichloromethyl)silatranes, was developed based on the reactions of 1-chlorosilatrane with the binary P(NMe2)3–СHX3 system4.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Dichloromethyl)-4-methylbenzene are not explicitly mentioned in the retrieved papers. However, a related compound, Dichloromethane, has a molecular weight of 84.93 g/mol, a density of 1.3266 g/cm3 at 20 °C, a melting point of −96.7 °C, and a boiling point of 39.6 °C6.Scientific Research Applications
Polymer Synthesis
1-(Dichloromethyl)-4-methylbenzene plays a significant role in polymer chemistry. For instance, it is involved in the polymerization mechanism of chloromethyl-4-(n-butylsulfinyl)methylbenzene, leading to the formation of high and low molecular weight polymer fractions through radical and anionic mechanisms (Hontis et al., 1999).
Chemical Synthesis
This compound is also utilized in chemical synthesis. For example, it is used in the formation of aryl(dimethyl)gallium compounds, indicating its role in organometallic chemistry (Jutzi et al., 2008). Moreover, it is employed in the alternative synthesis of certain methylbenzene derivatives, showcasing its versatility in synthetic organic chemistry (Yang et al., 2006).
Material Science
In the field of material science, this chemical is used in the preparation of stable intramolecularly dialkylamino-coordinated silenes, contributing to advancements in silicon-based materials (Mickoleit et al., 2004).
Safety And Hazards
The safety and hazards of 1-(Dichloromethyl)-4-methylbenzene are not explicitly mentioned in the retrieved papers. However, a related compound, (Dichloromethyl)methyldichlorosilane, has several hazard statements, including H225 (Highly Flammable liquid and vapour), H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and others7.
Future Directions
The future directions of 1-(Dichloromethyl)-4-methylbenzene are not explicitly mentioned in the retrieved papers. However, a related field, directed evolution, has been explored for a wide range of aromatic rings, including phenols, methoxy- and methylbenzenes8.
Please note that the information provided is based on the best available resources and may not be fully accurate or complete. For more detailed information, please refer to the original sources or consult with a professional in the field.
properties
IUPAC Name |
1-(dichloromethyl)-4-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-2-4-7(5-3-6)8(9)10/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGDYIHSZBVIIND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334222 | |
Record name | 1-(Dichloromethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Dichloromethyl)-4-methylbenzene | |
CAS RN |
23063-36-7 | |
Record name | 1-(Dichloromethyl)-4-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10334222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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